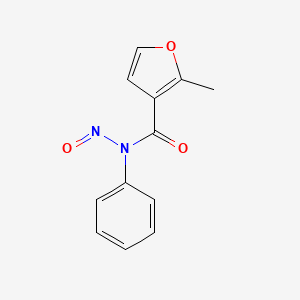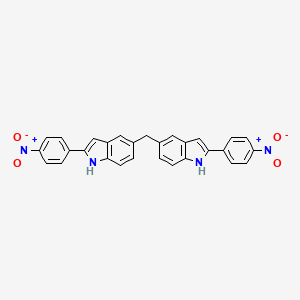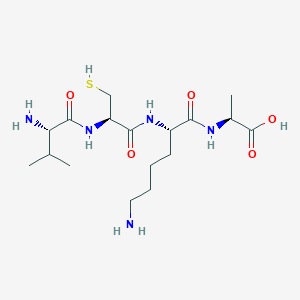![molecular formula C18H20NO5P B12528951 Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate CAS No. 797763-29-2](/img/structure/B12528951.png)
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to an acridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate typically involves the reaction of 9-oxoacridine with diethyl phosphite in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as flame retardants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: Another organophosphorus compound with similar structural features.
Phosphonic Acid Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate is unique due to the presence of the acridine moiety, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
797763-29-2 |
|---|---|
Formule moléculaire |
C18H20NO5P |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
10-(diethoxyphosphorylmethoxy)acridin-9-one |
InChI |
InChI=1S/C18H20NO5P/c1-3-23-25(21,24-4-2)13-22-19-16-11-7-5-9-14(16)18(20)15-10-6-8-12-17(15)19/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
GCPANZRXULZTCU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CON1C2=CC=CC=C2C(=O)C3=CC=CC=C31)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)
![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)

![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)



![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)

